2-Formaminobenzoylacetate
Description
2-Formaminobenzoylacetate (C₈H₇NO₃, molecular weight: 165.15 g/mol, CAS: 27867-47-6) is a metabolite implicated in microbial and mammalian metabolic pathways. Structurally, it features a benzoylacetate backbone substituted with a formamido group at the second position. Additionally, it is involved in branched-chain amino acid (BCAA) metabolism, tryptophan metabolism, and bile acid regulation .
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-(2-formamidophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C10H9NO4/c12-6-11-8-4-2-1-3-7(8)9(13)5-10(14)15/h1-4,6H,5H2,(H,11,12)(H,14,15) |
InChI Key |
ZGQVEYFFYPOUKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)NC=O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzoate Derivatives
2-Formaminobenzoylacetate shares structural similarities with other benzoate derivatives but differs in functional groups and biological roles:
Key Differences :
- Functional Groups: 2-Formaminobenzoylacetate’s formamido group distinguishes it from ester derivatives like methyl benzoylformate.
- Biological Roles: Unlike synthetic analogs (e.g., methyl benzoylformate), 2-formaminobenzoylacetate is endogenous, linked to microbial metabolism .
Amino Acid Metabolites
2-Formaminobenzoylacetate interacts with metabolites in amino acid pathways:
Functional Contrasts :
- Pathway Specificity: 2-Formaminobenzoylacetate is more directly tied to BCAA and bile acid metabolism, whereas 5-HIAA is a terminal product of serotonin degradation .
- Microbial Interactions: 2-Formaminobenzoylacetate correlates with Ruminococcus and Blautia, while 5-HIAA associates with Clostridium .
Comparison with Bile Acid Metabolites
2-Formaminobenzoylacetate is co-regulated with bile acids in gut dysbiosis:
Key Insight: Unlike bile acids, 2-formaminobenzoylacetate lacks amphipathic properties but synergizes with bile acids in maintaining microbial balance .
Metabolic Pathway Integration
2-Formaminobenzoylacetate is integrated into six key pathways (impact >0.01) during gut dysbiosis recovery:
Valine, leucine, and isoleucine biosynthesis.
Tryptophan metabolism.
Arginine/proline metabolism.
Tyrosine metabolism.
Purine metabolism.
Spearman Correlation Analysis
- Positive Correlations: Prevotella (rumen fermentation; r > 0.59) . Ruminococcus torques_group (antibiotic-induced dysbiosis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
